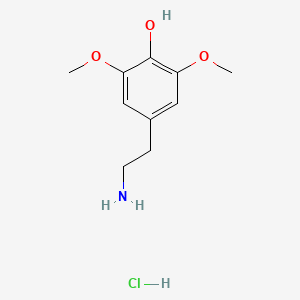

3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride

Vue d'ensemble

Description

The compound 3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride is not directly described in the provided papers. However, related compounds with similar structural motifs have been studied. For instance, the synthesis of 4-hydroxy-3-methoxyphenethylamine hydrochloride has been reported, which is synthesized from vanillin and nitromethane through condensation, reduction, and hydrochlorination . This compound shares a similar methoxy-hydroxyphenethylamine backbone, differing only by the position of the methoxy and hydroxy groups on the aromatic ring.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For example, the synthesis of 4-hydroxy-3-methoxyphenethylamine hydrochloride involves condensation of vanillin with nitromethane, followed by reduction and hydrochlorination to yield the final product . The yield and reaction conditions such as temperature, catalyst proportion, and reagent mole ratio are critical factors that influence the outcome of the synthesis. The yield of the reduction step in this particular synthesis was reported to be 66.8% .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using techniques such as X-ray diffraction. For instance, the crystal structure of a related compound, 3-(3,4-dimethoxyphenylethylamino)-methylidene-1,2,3,9-tetrahydropyrrolo[2,1-b]-quinazolin-9-one hydrochloride, was determined, revealing the E configuration of a specific bond and the presence of electrostatic interactions and classical N-H...Cl hydrogen bonds stabilizing the salt . These structural insights are crucial for understanding the physical properties and reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their functional groups and molecular structure. The presence of methoxy and hydroxy groups can lead to various chemical reactions, such as substitutions or conjugation with other molecules. The specific chemical reactions of this compound are not detailed in the provided papers, but the studies of similar compounds suggest that the reactivity would be influenced by the electron-donating effects of the methoxy groups and the electron-withdrawing effects of the hydroxy group .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound can be partially deduced from their molecular structure. For example, the presence of hydrogen bonds and π-π stacking interactions can affect the compound's solubility, melting point, and crystal packing . The methoxy groups lying essentially in the plane of the benzene ring can influence the compound's polarity and intermolecular interactions . However, the specific physical and chemical properties of this compound would need to be experimentally determined to provide a comprehensive analysis.

Applications De Recherche Scientifique

Simultaneous Determination in Hair

- Application : A study developed and validated a procedure for simultaneous quantitative determination of 11 phenethylamines, including 3,5-Dimethoxy-4-hydroxyphenethylamine, in hair. This method is significant for forensic and toxicological purposes, particularly in detecting and quantifying illicit substances in human hair for various legal and medical investigations (Nieddu et al., 2015).

Biotransformation and Detectability

- Application : Research on 2,5-Dimethoxy-4-propylphenethylamine, a related compound, focused on identifying its metabolites and testing its detectability in urine. This is vital in clinical or forensic cases to prove intake and understand the metabolic pathways involved (Wink et al., 2014).

Novel Anti-Tumor Agent

- Application : Dimethoxydop-NU, synthesized from 3,4-dimethoxy-phenethylamine, was evaluated as a novel anti-tumor agent. It showed significant cytotoxicity in human tumor cell lines and tumor regression effects in murine tumors, indicating its potential in cancer therapy (Mukherjee et al., 2007).

Functional Selectivity at Receptors

- Application : Phenethylamines like 2,5-Dimethoxy-4-substituted phenethylamine were studied for their functional selectivity at human serotonin receptors. Understanding these interactions can be essential for designing new drugs targeting these receptors for various neurological conditions (Moya et al., 2007).

Metabolism in Rats

- Application : Another study investigated the metabolism of a ring-substituted psychoactive phenethylamine in rats, identifying multiple urinary metabolites. Such studies are crucial for understanding the drug's pharmacokinetics and developing appropriate detection methods in toxicology (Kanamori et al., 2002).

Safety and Hazards

3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), particularly the respiratory system .

Relevant Papers Unfortunately, the search results did not provide specific papers related to this compound .

Mécanisme D'action

Target of Action

The primary target of 3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride is the serotonin receptor . Serotonin receptors play a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Mode of Action

This compound functions as a potent agonist of the serotonin receptor . It binds to and activates the serotonin receptor, leading to a cascade of intracellular signaling events .

Biochemical Pathways

Upon activation of the serotonin receptor, this compound modulates the activity of the serotonin receptor, resulting in altered neurotransmission

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the serotonin receptor. By acting as an agonist, it can enhance the activity of the serotonin receptor and alter neurotransmission . .

Propriétés

IUPAC Name |

4-(2-aminoethyl)-2,6-dimethoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12;/h5-6,12H,3-4,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZCOFGHDPRVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374319 | |

| Record name | 4-(2-Aminoethyl)-2,6-dimethoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2176-14-9 | |

| Record name | 4-(2-Aminoethyl)-2,6-dimethoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethyl)-2,6-dimethoxyphenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

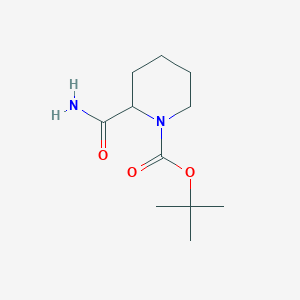

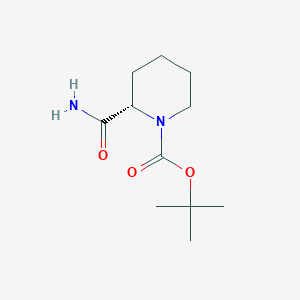

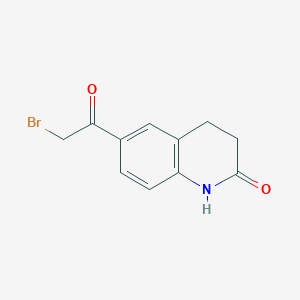

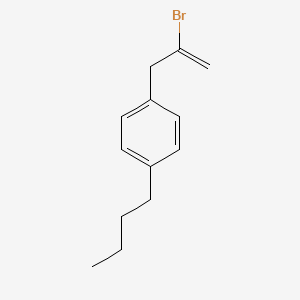

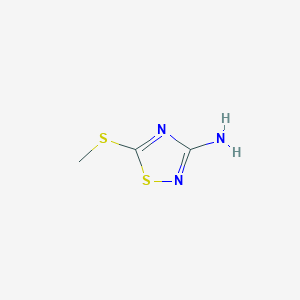

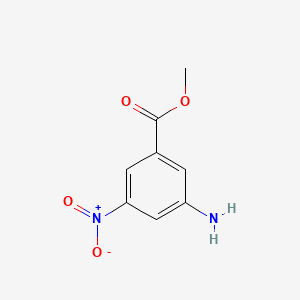

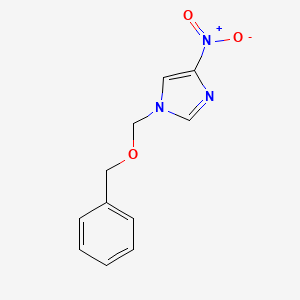

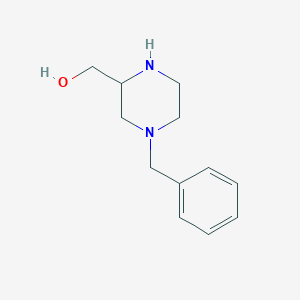

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1334047.png)

![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)